4-(2-Chloro-2-propenyl)benzoic acid
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Overview
Description
Scientific Research Applications
Photodecomposition
4-(2-Chloro-2-propenyl)benzoic acid, a chlorobenzoic acid derivative, undergoes photodecomposition under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid. For the 4-chloro isomer specifically, conversion to benzoic acid can reach up to 90%, with byproducts such as 4-acetylbenzoic acid and terephthalic acids also formed (Crosby & Leitis, 1969).
Polymerization Catalysts
Ruthenium-based mono-, bi-, and trinuclear metathesis catalysts synthesized using benzoic acid derivatives, including 4-(2-Chloro-2-propenyl)benzoic acid, have been used for the cyclopolymerization of 1,6-Heptadiynes. This process is essential in the synthesis of various polymers (Mayershofer, Nuyken, & Buchmeiser, 2006).
Synthesis of Substituted Benzoic Acids
4-(2-Chloro-2-propenyl)benzoic acid is used in the synthesis of other benzoic acid derivatives, which find applications in pharmaceutical and chemical industries. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid involves 4-chloro-1-butanol and showcases a yield of over 54% with high purity levels (You-gui, 2010).
Thermodynamic Studies
Benzoic acid, including chlorobenzoic acid derivatives, is used in thermodynamic studies for pharmaceutical research. The phase behavior of benzoic acid and its mixtures, particularly 4-chlorobenzoic acid, with water and organic solvents are critical for stability and solubility assessments (Reschke, Zherikova, Verevkin, & Held, 2016).
Hypervalent Iodine Reagents
Chlorobenzoic acids, including 4-(2-Chloro-2-propenyl)benzoic acid, are used as recyclable hypervalent iodine reagents in organic synthesis. These reagents are applied in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, with the advantage of being easily separable and reusable from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).
Safety And Hazards
properties
IUPAC Name |
4-(2-chloroprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGVMJSXXVILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641267 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-2-propenyl)benzoic acid | |
CAS RN |
732249-50-2 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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